molecular formula C18H17N3O5S B2638634 N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide CAS No. 868370-45-0

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide

Cat. No. B2638634
CAS RN: 868370-45-0
M. Wt: 387.41
InChI Key: LUCKVEKYHYEYOD-HNENSFHCSA-N
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Description

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide, also known as DMNB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMNB is a fluorescent molecule that has been used as a probe for detecting different biological molecules, including proteins, nucleic acids, and lipids.

Scientific Research Applications

Synthesis and Quality Control

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been synthesized and analyzed for its potential as an anticonvulsant among derivatives of 1,3,4-thiadiazole. Scientists developed methods for its identification, determination of impurities, and quantitative determination to standardize the substance for further application in medical research. The substance showed high anticonvulsive activity and has been proposed for further preclinical studies. Spectroscopy methods (IR, UV, 1H NMR) were utilized for chemical identification, and chromatography for impurity determination (Sych, Bevz, Rakhimova, Yaremenko, Perekhoda, 2018).

Chemical Behavior and Synthesis Routes

Research into the reactions of related compounds, such as N-(2,5-dimethoxyaryl)thiobenzamides, has contributed to the development of analogs like kuanoniamine A. This research showcases the compound's chemical versatility and potential for creating novel molecules with significant properties, indicating a broader range of scientific applications beyond just medicinal uses (Jackson, Lyon, Townsend, Bellabe, Soltanik, 2000).

Quantum-chemical Studies

Quantum-chemical calculations have been performed on derivatives, including studies on the formation and energy of dimers and tetramers. These studies are crucial for understanding the optical properties and potential applications of these compounds in materials science, such as in dye and pigment development (Avakyan, Shapiro, Alfimov, 2014).

Mechanism of Action

The mechanism of action for this compound is not available in the sources I found .

properties

IUPAC Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-4-20-15-13(25-2)9-10-14(26-3)16(15)27-18(20)19-17(22)11-7-5-6-8-12(11)21(23)24/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCKVEKYHYEYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide

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